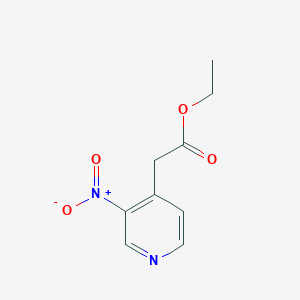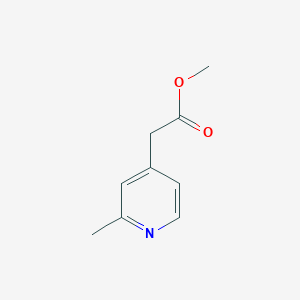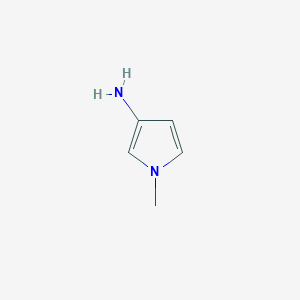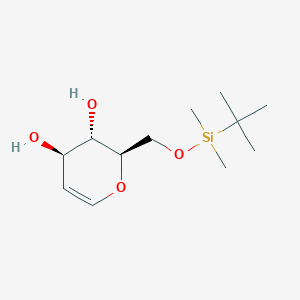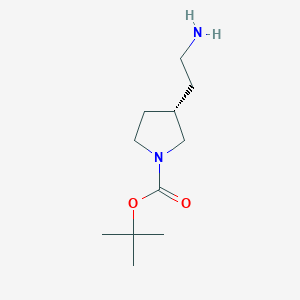
2'-Methyl-3-phenylpropiophenone
Descripción general
Descripción
2’-Methyl-3-phenylpropiophenone is a chemical compound with the molecular formula C16H16O . It has a molecular weight of 224.3 and is a colorless oil .
Molecular Structure Analysis
The InChI code for 2’-Methyl-3-phenylpropiophenone is 1S/C16H16O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 .Aplicaciones Científicas De Investigación
Organic Synthesis
2’-Methyl-3-phenylpropiophenone: serves as an intermediate in the synthesis of various organic compounds. Its structure is amenable to reactions such as Grignard reactions, Friedel-Crafts acylation, and nucleophilic addition, making it a versatile building block for creating complex molecules. This compound can be used to synthesize new chemical entities with potential applications in materials science and pharmaceuticals .
Pharmaceutical Development
In pharmaceutical research, 2’-Methyl-3-phenylpropiophenone is utilized to develop analogs of therapeutic agents. Its phenylpropiophenone skeleton is a key moiety in certain drug molecules, and modifications to its structure can lead to the discovery of novel drugs with improved efficacy and reduced side effects.
Catalysis
This compound may also find use as a ligand in catalysis. By forming complexes with metals, it can facilitate various catalytic processes, including hydrogenation, oxidation, and polymerization reactions. These catalytic systems are crucial for developing sustainable chemical processes .
Material Science
In material science, 2’-Methyl-3-phenylpropiophenone can contribute to the development of new polymers and coatings. Its ability to undergo polymerization and cross-linking reactions allows for the creation of materials with specific mechanical and thermal properties .
Analytical Chemistry
As a reference standard, 2’-Methyl-3-phenylpropiophenone is used in analytical chemistry to calibrate instruments and validate methodologies. Its well-defined physical and chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Chemical Education
This compound is also valuable in chemical education, where it can be used to demonstrate various organic chemistry reactions and techniques. Its reactivity provides a practical example of key concepts in organic synthesis, helping students understand the principles of chemical transformations .
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYOZJHZIIWXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461633 | |
| Record name | 2'-Methyl-3-phenylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-3-phenylpropiophenone | |
CAS RN |
93433-65-9 | |
| Record name | 2'-Methyl-3-phenylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)

